molecular formula C20H16F3N3O2 B2723670 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 921528-34-9

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2723670
CAS No.: 921528-34-9
M. Wt: 387.362
InChI Key: GLQVROFHLAADSK-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group and the pyridazinone ring in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Phenyl Group: This step may involve the use of phenylhydrazine or similar reagents.

    Attachment of the Trifluoromethylbenzamide Moiety: This can be done through amide bond formation using trifluoromethylbenzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or pyridazinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone structures.

    Trifluoromethylbenzamides: Compounds with the trifluoromethylbenzamide moiety.

Uniqueness

The unique combination of the pyridazinone ring and the trifluoromethylbenzamide moiety in N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide may confer distinct chemical and biological properties, such as enhanced stability, specificity, and potency.

Properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)16-9-5-4-8-15(16)19(28)24-12-13-26-18(27)11-10-17(25-26)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQVROFHLAADSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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